Tiron

Beschreibung

Historical Perspectives and Foundational Studies of Tiron as a Research Ligand

The use of chelating agents in medicine and science has a history rooted in the early 20th century, with initial applications focused on antidotes for metal poisoning. agpatelmd.com this compound, with its catechol functional group, belongs to a class of compounds recognized for their strong metal-chelating abilities. acs.orgnih.gov Foundational studies established this compound as a valuable reagent for the determination of trace metals. drugfuture.comnih.gov Early research highlighted its ability to form distinctly colored complexes with various metal ions, such as a deep blue with ferric iron at a pH below 5, an orange with titanium, a greenish-yellow with copper, and a canary-yellow with hexavalent molybdenum. drugfuture.com These characteristics paved the way for its use as a colorimetric reagent in analytical chemistry. mpbio.comfishersci.be

Overview of this compound Monohydrate's Broad Academic Utility

The applications of this compound monohydrate in academic research are extensive and diverse, primarily stemming from its function as a chelating agent and a colorimetric indicator. mpbio.comfishersci.beontosight.ai

Analytical Chemistry: this compound is widely employed for the quantitative determination of various metal ions through spectrophotometry and high-performance liquid chromatography (HPLC). chemimpex.comdrugfuture.com Its ability to form stable, colored complexes allows for the sensitive and selective detection of metals like iron, titanium, aluminum, and osmium. drugfuture.com It is also utilized as a metal indicator in chelate titration and for masking purposes. fishersci.be

Environmental Science: In environmental monitoring, this compound monohydrate is a crucial tool for assessing water quality. chemimpex.com It aids in the detection and quantification of heavy metal pollutants, contributing to pollution control efforts. chemimpex.com Its chelating properties are valuable in processes designed for the removal of heavy metals and other contaminants from water. chemimpex.com

Coordination Chemistry: The formation of complexes between this compound and metal ions is a subject of ongoing research. acs.orgnih.govresearchgate.net Studies have investigated the thermodynamics and kinetics of these complexation reactions, providing insights into the stability and structure of the resulting metal complexes. acs.orgnih.govresearchgate.net For instance, detailed studies on the Fe(III)-Tiron system have characterized the various complex species that form at different pH values. acs.orgnih.govresearchgate.net

Biological and Medicinal Chemistry: this compound's ability to chelate metal ions and act as an antioxidant has led to its use in biological research. ontosight.ai It has been studied for its potential to mitigate cellular oxidative stress, a factor implicated in numerous diseases. ontosight.ai Furthermore, its role as a scavenger of reactive oxygen species (ROS) is being explored in various biological contexts. researcher.lifefrontiersin.orgnih.gov

Current Research Frontiers and Emerging Directions

The utility of this compound monohydrate continues to expand into new and exciting areas of research.

Advanced Materials: Recent research has explored the use of this compound in the development of new materials. For example, it has been used as a ligand for the fluorescence determination of the adsorption efficiency of magnetic core-shell nanoparticles designed to adsorb terbium ions. mdpi.com

Electrochemistry and Energy Storage: this compound is being investigated for its potential in electrochemical applications, such as in aqueous organic redox flow batteries (AORFBs). researchgate.net Researchers are studying its redox behavior and working to mitigate issues like instability to improve battery performance. researchgate.net Another novel application involves its use in a membrane electrolyzer for hydrogen peroxide production, where it serves as a model organic molecule for oxidation at the anode. rsc.orgrsc.org

Biomedical Research: The antioxidant properties of this compound continue to be a focus of biomedical studies. researcher.lifefrontiersin.orgnih.gov Research is delving into its mechanisms of action in cellular systems, including its effects on signaling pathways and its potential to protect against cell death induced by oxidative stress. researcher.lifefrontiersin.orgnih.gov

Interactive Data Table: Properties of this compound Monohydrate

| Property | Value | Reference |

|---|---|---|

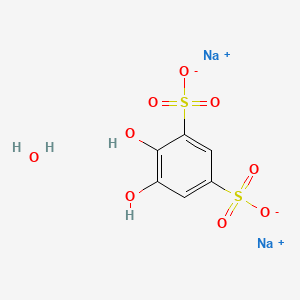

| Chemical Name | 4,5-Dihydroxy-1,3-benzenedisulfonic acid disodium (B8443419) salt monohydrate | ontosight.ai |

| Synonyms | This compound, Catechol-3,5-disulfonic acid disodium salt monohydrate | chemimpex.com |

| CAS Number | 149-45-1 (anhydrous) | drugfuture.com |

| Molecular Formula | C₆H₄Na₂O₈S₂ · H₂O | mpbio.com |

| Molecular Weight | 332.205 g/mol | mpbio.com |

| Appearance | Off-white crystalline powder | nih.gov |

| Solubility in Water | Very freely soluble | drugfuture.com |

Interactive Data Table: Applications of this compound Monohydrate in Research

| Research Area | Specific Application | Key Findings/Significance | References |

|---|---|---|---|

| Analytical Chemistry | Colorimetric reagent for metal ions | Forms distinctively colored complexes with Fe, Ti, Cu, Mo, etc. | drugfuture.commpbio.comfishersci.be |

| Environmental Science | Detection of heavy metals in water | Aids in water quality assessment and pollution control. | chemimpex.com |

| Coordination Chemistry | Study of metal-ligand complexation | Characterization of stability and structure of metal-Tiron complexes. | acs.orgnih.govresearchgate.net |

| Biological Research | Antioxidant and ROS scavenger | Mitigates oxidative stress in cellular models. | ontosight.airesearcher.lifefrontiersin.orgnih.gov |

| Electrochemistry | Redox-active material in flow batteries | Investigated for use in aqueous organic redox flow batteries. | researchgate.net |

| Materials Science | Ligand for nanoparticle functionalization | Used in the characterization of adsorbent nanoparticles. | mdpi.com |

Structure

3D Structure of Parent

Eigenschaften

IUPAC Name |

disodium;4,5-dihydroxybenzene-1,3-disulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6O8S2.2Na/c7-4-1-3(15(9,10)11)2-5(6(4)8)16(12,13)14;;/h1-2,7-8H,(H,9,10,11)(H,12,13,14);;/q;2*+1/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISWQCIVKKSOKNN-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1O)O)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4Na2O8S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

149-46-2 (parent cpd) | |

| Record name | Sodium catechol sulfate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000149451 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID7043950 | |

| Record name | Tiron | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7043950 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Merck Index] Off-white crystalline powder; [Acros Organics MSDS] | |

| Record name | Tiron | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/18032 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

149-45-1, 270573-71-2 | |

| Record name | Sodium catechol sulfate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000149451 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Benzenedisulfonic acid, 4,5-dihydroxy-, sodium salt (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tiron | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7043950 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Disodium 4,5-dihydroxybenzene-1,3-disulphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.220 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Disodium 4,5-dihydroxybenzene-1,3-disulphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TIRON | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4X87R5T106 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Coordination Chemistry of Tiron Monohydrate

Fundamental Principles of Catecholate and Sulfonate Coordination by Tiron Monohydrate

The coordination capabilities of this compound monohydrate are centered around its catecholate and sulfonate functionalities. The catechol group, with its two adjacent hydroxyl groups, provides a bidentate binding site for metal ions, forming stable five-membered chelate rings. This interaction is particularly strong with hard metal ions that have a high charge density.

Furthermore, the sulfonate groups can participate in the formation of extensive hydrogen-bonding networks, which can influence the supramolecular architecture of the complexes. iucr.org In some cases, one phenoxide and one sulfonate oxygen atom can chelate a metal ion, as seen in complexes with uranyl ions. acs.org The interplay between the strong chelation by the catecholate group and the electronic and steric effects of the sulfonate groups allows this compound to form a variety of complex structures with different stoichiometries and coordination modes.

Mechanistic Investigations of Metal-Tiron Monohydrate Complex Formation

Understanding the mechanisms through which this compound monohydrate forms complexes with metal ions is crucial for predicting their behavior in various chemical and biological systems. Several analytical techniques have been employed to elucidate these mechanisms, providing insights into the speciation, equilibria, and dynamics of these interactions.

Spectrophotometric Characterization of Metal Complexation Processes

UV-visible spectrophotometry is a powerful tool for studying the formation of metal-Tiron complexes due to the distinct spectral changes that occur upon complexation. mdpi.comresearchgate.net The formation of colored complexes, particularly with transition metals like iron(III), allows for the monitoring of the complexation reaction as a function of pH and reactant concentrations. cdnsciencepub.com

By analyzing the variations in the absorption spectra, researchers can identify the different complex species present in solution at a given pH. cdnsciencepub.com For instance, in the Fe(III)-Tiron system, spectrophotometric titrations have been used to characterize the formation of different complexes, such as [Fe(this compound)(H₂O)₄]⁻, [Fe(this compound)₂(H₂O)₂]⁵⁻, and [Fe(this compound)₃]⁹⁻, by carefully controlling the pH and the metal-to-ligand ratio. researchgate.netnih.gov The mole-ratio method, a common spectrophotometric technique, can be employed to determine the stoichiometry of the formed complexes. researchgate.net These studies have shown that the complexation often proceeds in a stepwise manner, with the formation of a single, stable complex of a defined stoichiometry being a desirable feature for analytical applications. mdpi.com

Potentiometric Studies on Metal-Tiron Solution Equilibria

Potentiometric titrations, particularly pH-potentiometry, are instrumental in determining the protonation constants of this compound and the stability constants of its metal complexes in solution. researchgate.netudc.es This technique involves monitoring the pH of a solution as a titrant is added, allowing for the calculation of equilibrium constants for the various protonation and complexation reactions.

These studies are crucial for understanding the speciation of metal-Tiron complexes at different pH values. researchgate.netnih.gov For example, potentiometric measurements have been used to investigate the equilibrium of Fe(III), Al(III), and Mo(VI) complexes with this compound, providing valuable data on their formation and stability. nih.gov The combination of potentiometric and spectrophotometric data provides a comprehensive picture of the solution equilibria, enabling the development of detailed speciation models. researchgate.netnih.gov

Electrochemical Approaches to Metal-Tiron Interaction Dynamics

Electrochemical methods, such as cyclic voltammetry, offer insights into the redox properties of metal-Tiron complexes and the kinetics of their formation and dissociation. banglajol.infomdpi.com These techniques can be used to study the interaction between metal ions and ligands by monitoring changes in the electrochemical response of the metal ion upon complexation. trentu.ca

The interaction of this compound with metal ions can significantly alter their redox potentials. For instance, the formation of inner-sphere complexes between the Fe(II)-Tiron complex and certain organic molecules has been shown to facilitate electron transfer. nih.gov Electrochemical analysis can provide information on the reversibility of the redox reactions, the diffusion coefficients of the complex species, and the stability of the complexes. banglajol.info While direct electrochemical studies on this compound monohydrate complexes are not extensively detailed in the provided results, the principles of using electrochemistry to probe metal-ligand interactions are well-established and applicable to this system. frontiersin.org

Thermodynamic and Kinetic Characterization of Metal-Tiron Monohydrate Complexes

The stability and reactivity of metal-Tiron complexes are defined by their thermodynamic and kinetic parameters. Thermodynamic stability refers to the extent to which a complex will form under equilibrium conditions, while kinetic stability relates to the speed at which it forms and dissociates. gcnayanangal.comlibretexts.org

Elucidation of Cumulative Stability Constants (log β)

For metal-Tiron complexes, these constants are typically determined through potentiometric and spectrophotometric titrations. researchgate.netnih.govudc.es The log β values for the Fe(III)-Tiron system, for example, demonstrate the formation of extremely stable complexes. udc.es The determination of these constants is essential for predicting the behavior of this compound as a chelating agent and for understanding its interactions in complex systems. researchgate.netnih.gov

| Metal Ion | Complex | log β | Method | Reference |

| Fe(III) | [Fe(Gly)₂]⁺ | 17.21 ± 0.03 | Voltammetry | irb.hr |

| Fe(III) | Fe(Gly)₃ | 20.19 ± 0.02 | Voltammetry | irb.hr |

| Fe(III) | FeAsp⁺ | 13.16 ± 0.01 | Potentiometry | researchgate.net |

| Fe(III) | Fe(Asp)₂⁻ | 17.62 ± 0.10 | Potentiometry | researchgate.net |

| Fe(III) | FeAspGly⁰ | 17.35 ± 0.02 | Potentiometry | researchgate.net |

The thermodynamic stability of metal-Tiron complexes is a key factor in their utility in various applications, from analytical chemistry to environmental remediation. The kinetic properties, such as the rate of complex formation and dissociation, are equally important, especially in dynamic systems. nih.govgcnayanangal.com Dissociation kinetic studies on Fe(III)-Tiron complexes have shown that the lability of the complex can vary significantly depending on its stoichiometry. researchgate.net

Iron(III)-Tiron System: Speciation and Stability Constants

The interaction between iron(III) and this compound is characterized by the formation of highly stable complexes, which is why this compound is often used as a complexometric indicator for Fe(III) detection. nih.gov The solution chemistry of this system is intricate and heavily influenced by the pH and the molar ratio of the ligand to the metal. acs.org

In aqueous solutions, three primary coordination compounds of Fe(III) and this compound can be identified at different pH levels. nih.govacs.org These complexes are all thermodynamically very stable. nih.gov The stoichiometry of these species dictates their hydration state, reactivity, stability, and color. nih.govacs.org The three main complexes are [Fe(this compound)(H₂O)₄]⁻, [Fe(this compound)₂(H₂O)₂]⁵⁻, and [Fe(this compound)₃]⁹⁻. nih.gov Potentiometric and spectrophotometric titrations have been employed to determine the thermodynamic equilibrium constants for the Fe(III)-Tiron system. researchgate.net

The cumulative stability constants (log β values) for these complexes have been determined, highlighting their exceptional stability. nih.gov

| Iron(III)-Tiron Complex | Cumulative Stability Constant (log β) |

| [Fe(this compound)(H₂O)₄]⁻ | 18.7 |

| [Fe(this compound)₂(H₂O)₂]⁵⁻ | 33.4 |

| [Fe(this compound)₃]⁹⁻ | 44.8 |

This table presents the cumulative stability constants for the primary Fe(III)-Tiron complexes, indicating a high degree of stability. nih.gov

These complexes share an octahedral geometry with Fe-O bond lengths of approximately 200 pm. nih.gov

Stability Constants with Other Transition and Heavy Metal Ions

This compound's ability to form stable complexes extends to a wide array of other transition and heavy metal ions. The stability of these complexes is a critical factor in various applications, including analytical detection and metal sequestration. The stability constants (log K) provide a quantitative measure of the strength of these interactions.

| Metal Ion | Stability Constant (log K) |

| Al(III) | Data not available in the provided sources |

| Ti(IV) | Data not available in the provided sources |

| U(VI) | Data not available in the provided sources |

| Th(IV) | Data not available in the provided sources |

| Mn(II) | Data not available in the provided sources |

| Cu(II) | Data not available in the provided sources |

| Zn(II) | Data not available in the provided sources |

| Mo(VI) | Data not available in the provided sources |

| Nb(V) | Data not available in the provided sources |

| Os | Data not available in the provided sources |

| Sr | Data not available in the provided sources |

| Zr(IV) | Data not available in the provided sources |

| V | Data not available in the provided sources |

This table is intended to show the stability constants of this compound monohydrate with various metal ions. However, specific log K values for these metals were not found in the provided search results.

Impact of Physicochemical Parameters on Complex Stability

The stability of metal-Tiron complexes is not static and can be significantly influenced by various physicochemical parameters. solubilityofthings.com

Nature of the Metal Ion: The charge and size of the metal ion are fundamental to complex stability. solubilityofthings.comslideshare.net Generally, smaller, more highly charged metal ions form more stable complexes due to stronger electrostatic interactions with the ligand. solubilityofthings.comresearchgate.net

pH: The pH of the solution is a critical factor, as it affects the protonation state of the this compound molecule. solubilityofthings.comnumberanalytics.com Changes in pH can alter the availability of the coordinating catecholate oxygens, thereby influencing complex formation and stability. solubilityofthings.comnih.gov For instance, the complexation of Fe(III) with this compound is highly pH-dependent. thaiscience.info

Temperature: Temperature can affect the equilibrium of complex formation, thereby altering the stability constant.

Ionic Strength: The ionic strength of the medium can also play a role in the stability of the charged metal-Tiron complexes.

Determination of Protonation Constants of this compound Monohydrate

The protonation constants of this compound are essential for understanding its coordination behavior, as they describe the pH-dependent availability of the ligand's donor atoms. This compound has two hydroxyl groups, and their deprotonation is a prerequisite for chelation. The protonation constants (pKₐ values) for this compound have been determined using methods like potentiometric titration. researchgate.netcolab.wsresearchgate.net

The dissociation constants of the hydroxyl groups are reported as pKₐ₁ = 7.66 and pKₐ₂ = 12.6. tandfonline.comtandfonline.com Another source reports a pKₐ₁ of 7.6. colab.wsresearchgate.net These values indicate the pH ranges at which the hydroxyl groups deprotonate, making the oxygen atoms available for coordination with metal ions.

| Protonation Constant | Value |

| pKₐ₁ | 7.66 tandfonline.comtandfonline.com / 7.6 colab.wsresearchgate.net |

| pKₐ₂ | 12.6 tandfonline.comtandfonline.com |

This table summarizes the reported protonation constants for this compound, which are crucial for predicting its complexation behavior at different pH values.

Analysis of Dissociation Kinetics of Metal-Tiron Monohydrate Systems

The dissociation kinetics of metal-Tiron complexes provide insight into their lability or inertness. Studies on the Fe(III)-Tiron system have revealed differences in the dissociation rates of the various complexes. researchgate.net

The tris-complex, [Fe(this compound)₃]⁹⁻, is relatively inert, which is attributed to the slow release of one of the this compound ligands. researchgate.net In contrast, the bis-complex, [Fe(this compound)₂(H₂O)₂]⁵⁻, is considerably more labile. researchgate.net The kinetics of dissociation for the mono, bis, and tris complexes of iron(III) with this compound have been investigated in acidic aqueous solutions as a function of hydrogen ion concentration and temperature. nih.gov These studies suggest that the Fe(L)₂ and Fe(L)₃ complexes undergo substitution through a dissociative activation mechanism, which is promoted by the catecholate ligands. nih.gov

Aqueous Solution Equilibria and Speciation Diagrams of this compound Monohydrate Systems

The distribution of different metal-Tiron complexes in an aqueous solution is highly dependent on the solution's pH. nih.gov Speciation diagrams are graphical representations that illustrate the relative concentrations of each species as a function of pH.

pH-Dependent Species Distribution of Metal-Tiron Complexes

For the Fe(III)-Tiron system, the speciation is well-defined across the pH range. acs.org

At a pH of around 2, the 1:1 complex, [Fe(this compound)(H₂O)₄]⁻, is the predominant species. acs.org

In the pH range of approximately 3.7 to 4.9, the 1:2 complex, [Fe(this compound)₂(H₂O)₂]⁵⁻, is the major species, accounting for over 90% of the complexed iron. acs.org

At pH values above 6.5, the solution primarily contains the 1:3 complex, [Fe(this compound)₃]⁹⁻. acs.org

Influence of Metal-to-Ligand Ratios on Equilibrium Species

The stoichiometry of metal-to-ligand ratios significantly governs the equilibrium species in solutions containing this compound (4,5-dihydroxy-1,3-benzenedisulfonate). nih.govresearchgate.net The formation of different complex species is highly dependent on both the pH of the solution and the molar ratio of the metal ion to this compound. nih.govresearchgate.net

In the case of the Fe(III)-Tiron system, distinct species are formed at different ligand-to-metal ion molar ratios. nih.govresearchgate.net With a careful adjustment of this ratio and the pH, it is possible to favor the formation of specific complexes. For instance, three primary complexes have been identified: [Fe(this compound)(H₂O)₄]⁻, [Fe(this compound)₂(H₂O)₂]⁵⁻, and [Fe(this compound)₃]⁹⁻. nih.govacs.org Potentiometric titrations at 1:2 and 1:3 metal-to-ligand ratios have been instrumental in determining the stability constants for species like [Fe(this compound)₂]⁵⁻ and [Fe(this compound)₃]⁹⁻. nih.gov For example, a study using a Fe³⁺/Tiron molar ratio of 1:50 was conducted to characterize the relaxometric properties of these species. nih.govacs.org

Similarly, in studies involving other metal ions like Ni(II) and Cu(II) with different ligands, the metal-to-ligand ratio is a critical factor. mdpi.com Potentiometric titrations with varying molar ratios, from ligand-rich to metal-rich, have revealed a diverse range of monomeric and dimeric species in solution. mdpi.com For instance, equimolar metal-to-ligand ratios often confirm the formation of dimeric species, while metal-rich solutions can exhibit a wider variety of both monomeric and dimeric complexes. mdpi.com

The speciation of thorium (Th⁴⁺) complexes with this compound also demonstrates a strong dependence on the Th:L (L=this compound) ratio. researchgate.net At a 1:1 ratio and low pH, a monomeric complex is observed. researchgate.net As the ratio is adjusted to 1:2 at a higher pH, a stable oligomeric complex becomes the dominant species. researchgate.net At a significantly higher ligand ratio of 1:10, the complexation is dominated by the formation of a monomeric Th(this compound)ₓ species. researchgate.net

Table 1: Fe(III)-Tiron Complex Species and their Cumulative Stability Constants nih.govacs.org

| Complex Species | Log β value |

| [Fe(this compound)(H₂O)₄]⁻ | 18.7 |

| [Fe(this compound)₂(H₂O)₂]⁵⁻ | 33.4 |

| [Fe(this compound)₃]⁹⁻ | 44.8 |

Structural Characterization of this compound Monohydrate and its Metal Complexes

A variety of spectroscopic and diffraction techniques have been employed to elucidate the structural details of this compound monohydrate and its coordination compounds.

X-ray Absorption Spectroscopy (XAS) for Coordination Environment Elucidation

X-ray Absorption Spectroscopy (XAS) is a powerful tool for probing the local geometric and electronic structure of metal ions in complexes. nih.gov The X-ray Absorption Near Edge Structure (XANES) region provides information on the oxidation state and coordination geometry of the absorbing atom. nih.gov

In studies of iron carbonyl complexes, high-energy-resolution fluorescence-detected (HERFD) XANES has revealed multiple pre-edge peaks that serve as individual signatures for each complex, which were not discernible with conventional XANES. rsc.orgresearchgate.net These features can be used to distinguish different types of iron-iron interactions. rsc.org For dinuclear metallohydrolases, XAS has been used to confirm the six-coordinate nature of both metal ions in a cluster and to identify bridging ligands. nih.gov

For this compound complexes with uranium and thorium, XAS, including Extended X-ray Absorption Fine Structure (EXAFS), has been used to determine the structure of the resulting complexes in solution. researchgate.net EXAFS measurements of Fe(III)-Tiron complexes indicated an octahedral geometry with Fe-O bond lengths of approximately 200 pm. nih.gov In the case of Th-Tiron complexes, EXAFS data revealed Th-O interactions at distances of 2.41 and 2.54 Å, with a total coordination number of 8-10. researchgate.net A Th-C interaction was also observed at a distance of 3.06 Å. researchgate.net

Nuclear Magnetic Resonance (NMR) Relaxometric Studies of Paramagnetic Complexes

NMR relaxometry is a valuable technique for studying paramagnetic metal complexes in solution. scielo.br The analysis of nuclear magnetic relaxation dispersion (NMRD) profiles, which show the dependence of the solvent proton relaxation rate on the magnetic field, provides insights into structural and dynamic parameters. nih.govacs.org These parameters include the hydration number (q), the distance between the metal center and the protons of coordinated water molecules (rMH), the lifetime of water molecules in the inner coordination sphere (τM), the molecular reorientation rate (1/τR), and the electronic relaxation times of the metal ion (T1,2e). nih.govacs.org

For the paramagnetic high-spin Fe(III)-Tiron complexes, ¹H NMRD profiles have been used to characterize the [Fe(this compound)₃]⁹⁻ and [Fe(this compound)₂(H₂O)₂]⁵⁻ species. nih.govresearchgate.netacs.orgnih.gov These studies have shown a significant contribution from second-sphere relaxivity. nih.govresearchgate.netacs.org Furthermore, complementary ¹⁷O NMR studies have provided the exchange rates of coordinated water molecules in the [Fe(this compound)₂(H₂O)₂]⁵⁻ and [Fe(this compound)(H₂O)₄]⁻ complexes. nih.govresearchgate.netacs.orgnih.gov The water exchange in [Fe(this compound)₂(H₂O)₂]⁵⁻ is noted to be faster. nih.gov

Infrared (IR) Spectroscopic Investigations of Ligand Binding Modes

Infrared (IR) spectroscopy is a fundamental technique for identifying the binding modes of ligands in metal complexes by observing the vibrational frequencies of functional groups. researchgate.net The comparison of the IR spectra of a free ligand with its metal complex reveals shifts in band positions, indicating which groups are involved in coordination. oatext.comusm.my

In the context of this compound complexes, IR spectroscopy has been used to characterize the coordination polymers of cadmium, cobalt, and barium with this compound and 4,4'-bipyridyl. rsc.org For other metal complexes, such as those with Schiff base ligands, the appearance of new bands in the low-frequency region (e.g., 519-475 cm⁻¹ and 462-448 cm⁻¹) can be assigned to M-N and M-S vibrations, respectively, confirming coordination. scispace.com The frequency shifts of carbonyl (C=O) groups in metal carbonyl complexes are particularly informative, as they depend on the bonding mode (terminal or bridging) and the electron density on the metal. libretexts.org For carboxylate ligands, IR spectroscopy can distinguish between monodentate, bidentate chelating, and bidentate bridging coordination modes. uwaterloo.ca

Single-Crystal X-ray Diffraction Studies of this compound Monohydrate and Selected Complexes

This method has also been used to characterize novel coordination polymers of this compound with other metals. rsc.org For example, the structure of a cadmium complex, [Cd(this compound)(bpy)₂(H₂O)₂]·0.5(H₂O), features a zig-zag chain formed by monodentate this compound ligands and octahedral Cd(II) ions. rsc.org A cobalt complex, [Co₃(this compound-bpy)₂(bpy)(H₂O)₈]·(H₂O)₂, displays a linear chain of corner-sharing trinuclear octahedral Co(II) ions. rsc.org A barium complex, [Ba₂(this compound-bpy)₂(H₂O)₄], exhibits a layered structure with nona-coordinated Ba(II) ions. rsc.org In some cases, such as with rare earth metals, dinuclear complexes with nine-coordinate Ln(III) ions have been observed to form 1D chain structures through hydrogen bonding. researchgate.net

Investigations of Ternary Complex Formation with this compound Monohydrate

Ternary complexes involve a central metal ion coordinated to two different ligands. This compound can participate in the formation of such mixed-ligand complexes. For example, the spectrofluorimetric determination of terbium(III) has been achieved through the formation of a ternary complex with EDTA and this compound. najah.edu Studies suggest a 1:1 molar ratio of terbium to this compound in this ternary complex. najah.edu

The formation of mixed-ligand complexes of iron(III) has also been explored with various ligands. tandfonline.comnih.govrsc.orgresearchgate.netrsc.org For instance, complexes of iron(III) with a tetradentate Schiff base and fluorinated 1,3-diketones have been synthesized and characterized as high-spin octahedral complexes. tandfonline.com Another study prepared a family of 12 different mixed-ligand iron complexes with cyanide and substituted 1,10-phenanthroline. nih.gov The formation of a 1:2:1 iron(III)-thiocyanate-N-hydroxy-N,N'-diarylbenzamidine mixed complex has been utilized for the extractive-spectrophotometric determination of iron. rsc.org

In some cases, an in situ ligand adduct can be formed during the synthesis of ternary complexes. For instance, in cobalt and barium complexes involving this compound and 4,4'-bipyridyl (bpy), the nitrogen of the bpy ligand has been observed to attack the ortho position of the this compound ligand, forming a new tridentate or hexadentate ligand adduct. rsc.org

Advanced Analytical Applications of Tiron Monohydrate

Spectrophotometric and Colorimetric Methods for Metal Ion Determination

Tiron is widely employed as a colorimetric reagent for the spectrophotometric analysis of several metal ions, including iron (Fe³⁺), aluminum (Al³⁺), and titanium (Ti⁴⁺). nih.gov The formation of these metal-Tiron complexes results in solutions with distinct colors, and the intensity of this color, measured as absorbance, is directly proportional to the concentration of the metal ion.

Quantitative Analysis of Iron (Fe) Species

The reaction between this compound and iron(III) is strongly influenced by the pH of the solution, leading to the formation of different complexes with distinct colors and stoichiometries. nih.govacs.org This property allows for the quantitative analysis of iron species.

At a pH below 2, a 1:1 complex of iron to this compound forms, resulting in a turquoise-green solution. nih.govacs.org In the pH range of 4 to 5, a 1:2 iron-Tiron complex is created, which has a purple color. nih.govacs.org At a pH of 7 or higher, a red-colored 1:3 complex is formed. dojindo.comwisc.edu

The different iron-Tiron complexes exhibit unique absorption maxima:

[Fe(this compound)(H₂O)₄]⁻ (1:1 complex): This turquoise-green complex, formed at a pH below 2, has absorption maxima around 417 nm and 670 nm. nih.govacs.org

[Fe(this compound)₂(H₂O)₂]⁵⁻ (1:2 complex): The purple complex, which forms in a pH range of 4-5, shows an absorption maximum at approximately 560 nm. nih.govacs.org

[Fe(this compound)₃]⁹⁻ (1:3 complex): This wine-red complex, prevalent at pH 7 and above, has a strong absorption maximum at about 476 nm. google.com A blue-colored complex has also been reported with an absorbance maximum at 635 nm. nih.gov

This pH-dependent color formation allows for the selective determination of iron. For instance, a highly sensitive method for determining iron(III) utilizes the complex formed in a slightly acidic solution, with a maximum absorbance at 665 nm. researchgate.net This method has a low detection limit of 1 µg/L. researchgate.net this compound can also be used for the separation and determination of both Fe(II) and Fe(III). Fe(III) can be quantitatively extracted at a pH of 2.5-4.0, while Fe(II) is extracted at a pH of 6.0-7.5. nih.govresearchgate.net It has been observed that when Fe(II) interacts with this compound on a sorbent surface, it is oxidized to Fe(III), forming a red-lilac complex. nih.govresearchgate.net

Table 1: Iron-Tiron Complexes and their Spectrophotometric Properties

| Fe:this compound Ratio | pH Range | Color | Wavelength (λmax) |

|---|---|---|---|

| 1:1 | < 2 | Turquoise-Green | ~417 nm, ~670 nm |

| 1:2 | 4-5 | Purple | ~560 nm |

| 1:3 | ≥ 7 | Red/Blue | ~476 nm / 635 nm |

Determination of Aluminum (Al)

This compound forms stable complexes with aluminum(III), which can be utilized for its quantitative determination. nih.gov The complexation of aluminum with this compound is a basis for its analysis, often in conjunction with other elements like iron and titanium from a single sample solution. rsc.org Potentiometric titrations have been instrumental in studying the formation of various Al(III)-Tiron complexes, including AlL, AlL₂, and AlL₃. theshifters.it In some cases, the formation of dinuclear complexes like Al₂L₂ has also been reported. theshifters.it While spectrophotometry is a common detection method, the complex formation equilibria of Al(III) with some ligands are primarily studied using potentiometric titrations due to a lack of significant changes in their absorption spectra. theshifters.it

Determination of Titanium (Ti)

This compound is a well-established reagent for the colorimetric determination of titanium(IV). nih.gov It forms a yellow-colored complex with titanium, which can be measured spectrophotometrically. researchgate.net The Ti(IV)-Tiron complex exhibits an absorption maximum at approximately 385 nm. researchgate.net A modified procedure for the spectrophotometric determination of titanium with this compound involves using thioglycolic acid to reduce the interfering Fe(III)-Tiron complex. researchgate.netsigmaaldrich.com This reduction is rapid, and the titanium complex remains stable within a buffered pH of 5.0. researchgate.net This method allows for the determination of titanium in the presence of large amounts of manganese, zirconium, aluminum, phosphate, and fluoride (B91410). researchgate.net

Methodologies for Manganese, Molybdenum, Zirconium, and Other Metals

This compound's versatility extends to the determination of other metal ions:

Manganese: this compound can be used for the colorimetric determination of manganese. chembk.com

Molybdenum: Spectrophotometric methods for molybdenum determination often involve the formation of a complex with this compound. chembk.comresearchgate.net One method is based on measuring the oxidation current of the Mo-Tiron complex. researchgate.net Another approach involves the reduction of molybdenum(VI) to molybdenum(V) with ascorbic acid, which then reacts with thiocyanate (B1210189) to form a colored complex that can be extracted and measured. researchgate.net

Zirconium: this compound has been used for the spectrophotometric determination of zirconium. hathitrust.orghathitrust.org Methods have been developed to determine zirconium in the presence of other metals like molybdenum, titanium, and rhenium without prior separation. nasa.gov

Other Metals: this compound is also a suitable colorimetric reagent for cerium. chembk.comosti.gov It has been used for the sequestration of lead(II) and the spectrophotometric detection of thorium(IV) and bismuth(III). nih.govresearchgate.net

Chelatometric Titration as an Analytical Tool

This compound also serves as a valuable indicator in chelatometric (complexometric) titrations. nih.govresearchgate.netscientificlabs.co.uk In this analytical technique, a metal ion is titrated with a complexing agent, typically EDTA (ethylenediaminetetraacetic acid). srmist.edu.in A complexometric indicator is a substance that changes color at the endpoint of the titration, which occurs when all the free metal ions in the solution have been complexed by the titrant. srmist.edu.in

This compound is used as a metal indicator for the titration of iron(III) with EDTA. dojindo.comjst.go.jp The principle relies on the fact that the Fe(III)-EDTA complex is more stable than the Fe(III)-Tiron complex. During the titration, EDTA first reacts with the free Fe(III) ions. Once all the free Fe(III) is consumed, the EDTA then displaces the this compound from the Fe(III)-Tiron complex, leading to a distinct color change that signals the endpoint of the titration. jst.go.jp

Table 2: Compound Names

| Compound Name |

|---|

| This compound monohydrate |

| Iron(III) nitrate |

| Sodium hydroxide |

| Nitric acid |

| Sodium nitrate |

| Aluminum(III) |

| Titanium(IV) |

| Thioglycolic acid |

| Manganese |

| Zirconium |

| Phosphate |

| Fluoride |

| Molybdenum |

| Ascorbic acid |

| Thiocyanate |

| Cerium |

| Lead(II) |

| Thorium(IV) |

| Bismuth(III) |

| Tartrate |

| Oxalate |

| Citrate |

Fluorometric Assays, Particularly for Rare Earth Metals

While more commonly known for its use in colorimetric and spectrophotometric methods, this compound monohydrate also serves as a reagent in fluorometric analysis. dojindo.com This application is particularly noted for the determination of rare earth elements (REEs). dojindo.com The process relies on the formation of a complex between this compound and the target metal ion. When this complex exhibits fluorescence upon excitation with a suitable wavelength of light, the intensity of the emitted light can be measured. This emission intensity is proportional to the concentration of the analyte, allowing for quantitative analysis. The high sensitivity of fluorometry makes this an effective method for detecting trace amounts of specific metals that form fluorescent chelates with this compound.

This compound Monohydrate as a Masking Reagent in Complex Systems

One of the most powerful applications of this compound in analytical chemistry is its role as a masking agent. dojindo.comtandfonline.com In complex matrices where multiple metal ions are present, interfering ions can react with analytical reagents, leading to inaccurate results. tandfonline.com this compound is used to selectively form stable, and often colorless, complexes with these interfering ions, preventing them from participating in the primary analytical reaction. tandfonline.comscispace.com

Research has shown this compound to be a highly effective masking agent for aluminum, particularly in the determination of fluoride ions using an ion-selective electrode. tandfonline.com By binding with aluminum, this compound prevents its interference in the fluoride measurement. tandfonline.com The effectiveness of the masking is pH-dependent, with higher pH levels favoring more complete masking. tandfonline.com Similarly, this compound has been employed to mask iron and titanium during the spectrophotometric analysis of other elements. scispace.comnih.gov For instance, it was studied as a masking agent for iron during the analysis of aluminum from soil samples. nih.gov However, it was noted that the formation of a gray-colored complex between this compound and iron could itself introduce a spectral interference at certain wavelengths. nih.gov

The table below summarizes some of the documented uses of this compound as a masking agent.

| Target Analyte | Interfering Ion Masked | Analytical Method | Reference |

| Fluoride | Aluminum | Ion-Selective Electrode | tandfonline.com |

| Aluminum | Iron | Spectrophotometry | nih.gov |

| Titanium | Iron | Colorimetry | scispace.com |

| Boron | Titanium, Iron | Colorimetry | acs.org |

Application in Electrochemical Sensing and Speciation

The redox-active nature of this compound's hydroquinone (B1673460) moiety allows for its use in electrochemical applications. researchgate.net It can be electrochemically oxidized and reduced, a property that is exploited in electrochemical sensing and for studying the speciation of metal ions in solution. researchgate.netmdpi.com

Cyclic voltammetry (CV) is a powerful electrochemical technique for investigating redox processes and determining the stability constants of metal-ligand complexes. jetir.orgnih.gov The electrochemical behavior of this compound has been studied using CV, revealing a quasi-reversible, diffusion-controlled redox process in acidic aqueous solutions. researchgate.net

When a metal ion that complexes with this compound is introduced into the solution, the electrochemical properties of the this compound system change. The shift in the peak potentials of the cyclic voltammogram upon complexation can be used to determine the stoichiometry and the stability constant of the formed metal-Tiron complex. This approach provides a reliable route for calculating these fundamental thermodynamic parameters. nih.gov The technique is sensitive enough to distinguish between different complexation states (e.g., 1:1, 1:2, 1:3 metal-to-ligand ratios) and can be used to understand the chemical speciation of metals in a given medium. irb.hrresearchgate.net For example, studies on the electrochemical oxidation of this compound have shown that in acidic solutions with a pH below 4, the electrode reaction exhibits a simple, quasi-reversible process, which is favorable for such analytical applications. researchgate.net

The table below presents key findings from the electrochemical study of this compound itself.

| Parameter | Finding | Conditions | Reference |

| Electrochemical Mechanism | Quasi-reversible, diffusion-controlled | Acidic aqueous solutions (pH < 4) | researchgate.net |

| Reaction Product | A new compound of a para-benzoquinone derivative via an ECE (Electrochemical-Chemical-Electrochemical) mechanism | Controlled-voltage coulometry in acidic solution | researchgate.net |

UV-Vis spectroelectrochemistry is a hybrid technique that combines electrochemical measurements with UV-Visible spectroscopy. mdpi.comresearchgate.net It allows for the simultaneous acquisition of spectroscopic and electrochemical data, providing detailed insight into reaction mechanisms and the electronic structure of reactants, intermediates, and products. rti.orgacs.org

This technique has been applied to study the electrochemical reactions of this compound. researchgate.net By performing controlled-voltage coulometry within a cell that allows for simultaneous spectrophotometric monitoring, researchers can track the changes in the UV-Vis spectrum as the electrochemical reaction proceeds. researchgate.net For this compound, these measurements have been used to confirm the mechanism of its electrochemical oxidation. researchgate.net The spectral data provide direct evidence for the consumption of the reactant (this compound) and the formation of the oxidized product (a para-benzoquinone derivative), confirming that the electrochemical oxidation follows an ECE (Electrochemical-Chemical-Electrochemical) mechanism in the presence of water as a nucleophile. researchgate.net This hyphenated technique is also valuable for studying this compound-doped polymers and other complex systems where this compound's electronic properties are being utilized. mdpi.com

Theoretical and Computational Studies of Tiron Monohydrate

Density Functional Theory (DFT) Investigations

Density Functional Theory (DFT) has become a primary method for computational studies in chemistry due to its balance of accuracy and computational cost. youtube.com It is used to determine the electronic structure of many-electron systems by mapping the complex many-electron problem onto a simpler system of non-interacting electrons in an effective potential. youtube.com Key applications for Tiron monohydrate include geometry optimization, analysis of electronic properties, and prediction of spectroscopic parameters.

Geometry optimization is a computational procedure to find the arrangement of atoms in a molecule that corresponds to a minimum on the potential energy surface. This provides the most stable structure of the molecule, including its bond lengths, bond angles, and dihedral angles. For this compound, which can act as a chelating agent for various metal ions, understanding its geometry both in isolation and within complexes is crucial.

The process of geometry optimization in DFT involves iterative calculations until the forces on the atoms are negligible and the energy is at a minimum. For complexes, this includes the arrangement of the this compound ligands around the central metal ion and the positioning of any coordinated water molecules and second-sphere water molecules that can influence the structure through hydrogen bonding. nih.gov For instance, in the [Fe(this compound)₃]⁹⁻·5H₂O system, second-sphere water molecules were found to form hydrogen bonds with the sulfonate and phenolate (B1203915) groups of the this compound ligands. acs.org

The conformational analysis of this compound would involve exploring the potential energy surface with respect to the rotation around its single bonds, although due to the rigidity of the benzene (B151609) ring, the conformational flexibility is limited mainly to the orientation of the hydroxyl and sulfonate groups.

Table 1: Selected Optimized Geometrical Parameters for an Fe(III)-Tiron Complex Note: The following data is for the this compound ligand within a computationally modeled iron complex, as specific data for isolated this compound monohydrate was not found in the reviewed literature. The values serve as an approximation of its structure in a coordinated state.

| Parameter | Value |

| Fe-O (phenolate) bond length | ~2.00 Å |

| C-O (phenolate) bond length | Varies |

| C-S (sulfonate) bond length | Varies |

| O-Fe-O bond angle | ~90° / ~180° (octahedral) |

The electronic structure of a molecule dictates its chemical reactivity, optical, and electronic properties. DFT calculations are widely used to determine the distribution of electrons and the energies of molecular orbitals. physchemres.org Of particular importance are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The difference in energy between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing molecular reactivity and stability. physchemres.orgresearchgate.net A large HOMO-LUMO gap suggests high stability and low chemical reactivity, whereas a small gap indicates a molecule that is more easily polarized and more reactive. researchgate.netresearchgate.net

For this compound and its complexes, the HOMO and LUMO are typically distributed across the π-system of the catechol ring. In metal complexes, the frontier orbitals can also have significant contributions from the metal d-orbitals. researchgate.net For example, in studies of iron(III) porphyrin complexes, the HOMO and LUMO orbitals were found to be located around the aromatic cycles surrounding the metal center. physchemres.org

While a specific HOMO-LUMO gap value for isolated this compound monohydrate is not available in the reviewed literature, a study on a benzimidazole (B57391) derivative provides a methodological example. In that research, the HOMO-LUMO energy gap was calculated to be 1.265 eV for the monohydrate iodide salt using the B3LYP method with a 6-311G(d,p) basis set, which helps in understanding the charge transfer interactions within the molecule. researchgate.net This type of analysis for this compound would reveal the regions of the molecule most susceptible to electrophilic and nucleophilic attack.

Table 2: Conceptual Data for Frontier Molecular Orbital Analysis of this compound Note: This table is illustrative, as specific calculated energy values for this compound monohydrate were not found. It outlines the key parameters derived from a HOMO-LUMO analysis.

| Parameter | Definition | Significance for this compound |

| E(HOMO) | Energy of the Highest Occupied Molecular Orbital | Indicates electron-donating ability (e.g., in chelation). |

| E(LUMO) | Energy of the Lowest Unoccupied Molecular Orbital | Indicates electron-accepting ability. |

| HOMO-LUMO Gap (ΔE) | E(LUMO) - E(HOMO) | Correlates with chemical reactivity and stability. |

DFT can be a powerful tool for predicting spectroscopic properties, which can then be compared with experimental data to confirm molecular structures. One such application is the prediction of Nuclear Magnetic Resonance (NMR) chemical shifts. researchgate.net The Gauge-Including Atomic Orbital (GIAO) method is one of the most common and reliable approaches for calculating NMR shielding tensors within the DFT framework. faccts.dersc.org

The GIAO method calculates the magnetic shielding of each nucleus in the molecule, which is then converted to a chemical shift by referencing it to a standard, such as tetramethylsilane (B1202638) (TMS). als-journal.com These calculations are highly sensitive to the molecular geometry and the chosen DFT functional and basis set. researchgate.netnih.gov For example, studies on various organic molecules have shown that hybrid functionals often provide accurate predictions of both ¹H and ¹³C NMR chemical shifts when paired with appropriate basis sets. mdpi.com

For this compound monohydrate, theoretical prediction of its ¹H and ¹³C NMR spectra would involve first obtaining an accurate optimized geometry. Then, a GIAO calculation would be performed on this structure. The resulting theoretical chemical shifts could be used to assign the signals in an experimental spectrum, providing a detailed confirmation of its structure in solution. A study on the Fe(III)-Tiron system utilized ¹H and ¹⁷O NMR relaxometric studies, which were complemented by DFT calculations to understand the system's properties, highlighting the synergy between experimental and computational NMR techniques. acs.orgnih.govresearchgate.net Although specific predicted chemical shielding values for isolated this compound monohydrate are not detailed in the surveyed literature, the methodology is well-established for similar compounds. mdpi.com

Electronic Structure Analysis, Including Frontier Molecular Orbitals (HOMO/LUMO)

Semi-Empirical Molecular Orbital Calculations

Semi-empirical molecular orbital methods, such as AM1 (Austin Model 1) and PM3 (Parametric Model 3), offer a faster, albeit less accurate, alternative to ab initio and DFT methods. uni-muenchen.degaussian.com These methods are based on the Hartree-Fock formalism but introduce parameters derived from experimental data to simplify the calculations, primarily by neglecting certain two-electron integrals. uni-muenchen.deuomustansiriyah.edu.iq They are particularly useful for large molecules or for preliminary conformational searches before employing more rigorous methods. researchgate.net

These methods, part of the Neglect of Diatomic Differential Overlap (NDDO) family, can be used to calculate heats of formation, molecular geometries, and ionization potentials. uni-muenchen.deuomustansiriyah.edu.iq For instance, a comparative study on glucose and fructose (B13574) used AM1 and PM3, alongside DFT, to calculate their structures and vibrational spectra, concluding that for certain properties, semi-empirical methods provide comparable results to DFT with significantly less computational time. scielo.br

While no specific studies applying AM1 or PM3 to this compound monohydrate were found in the reviewed literature, these methods could be employed for a rapid exploration of its conformational space or to model its interactions in very large systems where DFT would be computationally prohibitive. The accuracy of these methods for sulfur-containing compounds can sometimes be a limitation.

Molecular Docking Simulations of this compound Monohydrate Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. nih.gov This method is instrumental in drug discovery and for understanding the biological interactions of small molecules. The simulation predicts the binding mode and affinity, often expressed as a docking score or binding energy.

A study investigating the therapeutic potential of this compound against myocardial infarction in mice employed molecular docking to explore its interaction with caspase-1, an enzyme involved in inflammation. researchgate.net The simulation revealed that this compound binds to key amino acid residues in the active site of caspase-1, including HIS-115, GLN-283, and SER-339, through hydrogen bonding. researchgate.net It also showed hydrophobic interactions with other residues such as PHE-341 and TRP-340. researchgate.net This binding is predicted to interfere with the normal function of the enzyme.

Another study used molecular docking to analyze the interaction of various organic acids with human ferritin. jmbfs.org While this compound was not the primary focus, this type of study highlights how docking can be used to screen compounds for their ability to interact with specific biological targets. The process typically involves preparing the 3D structures of the ligand (this compound) and the protein, defining a binding site (or "grid box"), and then using a scoring algorithm to evaluate the different binding poses. mdpi.com

Table 3: Example of Molecular Docking Results for this compound Source: Based on findings from a study of this compound's interaction with mouse caspase-1. researchgate.net

| Target Protein | Interacting Residues | Type of Interaction | Predicted Outcome |

| Mouse Caspase-1 | HIS-115, GLN-283, SER-339 | Hydrogen Bonding | Inhibition of enzyme activity |

| PHE-341, TRP-340 | Hydrophobic Interactions | Stabilization of the ligand-protein complex |

Applied Research Domains of Tiron Monohydrate

Environmental Chemistry and Remediation Technologies

Tiron monohydrate's chemical structure, featuring catechol and sulfonate groups, makes it an effective agent in environmental applications, particularly for managing metal contaminants and understanding pollutant degradation.

This compound monohydrate is a versatile chelating agent, forming stable, water-soluble complexes with a variety of metal ions. dojindo.comscientificliterature.org This property is crucial for the removal of toxic heavy metals from water. scientificliterature.org Chelation therapy, in a broader sense, utilizes such agents to bind with toxic metal ions, forming complexes that can be easily excreted. mdpi.comhealthybluemo.com The ideal chelator is water-soluble, can access the metal ions, and forms a non-toxic, stable complex that can be readily removed. scientificliterature.org

The effectiveness of metal ion removal is often dependent on the pH of the solution. mdpi.com this compound forms colored chelates with iron (Fe), titanium (Ti), and other metals, with the color and stability of the complex varying with pH. For instance, with iron, it forms a blue complex at pH 1-4, a purple complex at pH 5-7, and a red complex at pH 7 or higher. dojindo.com This reactivity allows for its use in various methods for removing iron and other metals from water, which can involve processes like oxidation, filtration, and ion exchange. researchgate.netusda.govapecwater.com Advanced materials, such as nanoscale zero-valent iron (nZVI) and its composites, are also being explored for the efficient removal of heavy metal ions from wastewater, with mechanisms including adsorption, reduction, and oxidation. mdpi.comscispace.comacs.org

In pollution control, this compound monohydrate's ability to chelate metals is a key attribute. The presence of metals like iron and manganese in water can lead to discoloration, unpleasant taste, and the fouling of equipment. usda.govwikipedia.org Standard water treatment often involves the oxidation of soluble ferrous iron (Fe²⁺) to insoluble ferric iron (Fe³⁺), which can then be removed by filtration. thescipub.comdwqr.scot The efficiency of this oxidation is pH-dependent, with higher pH values promoting faster conversion. thescipub.com

Various technologies are employed for iron removal, including aeration, chemical oxidation, and filtration. researchgate.netapecwater.com Aeration exposes the water to air to oxidize the iron, while chemical oxidants like chlorine or potassium permanganate (B83412) can also be used. researchgate.netapecwater.com Filtration methods, such as sand filters or more advanced ultra-filtration, are then used to remove the precipitated iron. usda.govawqinc.com In some cases, sequestering agents like polyphosphates are used to keep the metals dissolved and prevent staining. apecwater.com The application of capillary materials has also been shown to be an efficient, low-energy method for iron ion removal. jeeng.net

Research has explored the role of this compound monohydrate as a co-catalyst in the oxidative degradation of pollutants. In one study, this compound was used to facilitate the in-situ generation of hydrogen peroxide, which, when catalyzed by manganese(II) ions, led to the degradation of the azo dye Calmagite. researchgate.net The degradation efficiency was high, though slightly lower than when hydrogen peroxide was added directly. researchgate.net Such studies are crucial for developing effective methods to treat industrial effluents containing persistent organic pollutants like dyes, which are often resistant to natural degradation. ucl.ac.uk

The degradation of various polymers and organic compounds through oxidation is an active area of research for waste management. researchgate.net For instance, the ZVI/H₂O₂ process, a type of advanced oxidation process, has been investigated for its ability to remove natural organic matter from drinking water and reduce the formation of disinfection byproducts. tandfonline.com Understanding the reaction mechanisms, including the formation of reactive species and the influence of factors like pH, is key to optimizing these environmental remediation technologies. researchgate.netaip.org

Role in Pollution Control and Water Treatment Methodologies

Materials Science and Engineering Applications

In the realm of materials science, this compound monohydrate is primarily recognized for its role as a dispersant in the processing of ceramic powders. researchgate.netresearchgate.netresearchgate.net

Colloidal processing is a fundamental technique for producing high-quality ceramic components by controlling the arrangement of particles in a suspension. ceramic-science.comprinceton.eduharvard.edu this compound monohydrate, a small organic molecule, has been identified as a highly effective dispersant for creating stable, highly concentrated aqueous suspensions of ceramic powders like alumina (B75360) with low viscosity. researchgate.netcolab.wsscientific.net This allows for the formation of dense, homogeneous green bodies, which are precursors to the final sintered ceramic product. researchgate.net

The effectiveness of a dispersant is often evaluated by its ability to minimize the viscosity of the suspension at a given solids loading. srce.hr Studies have shown that this compound can be more efficient than other common dispersants, achieving low viscosity at a lower concentration. For a 70 wt. % alumina suspension, the optimal concentration of this compound was found to be 0.1 wt. %, compared to 0.75 wt. % for an ammonium (B1175870) polymethacrylate (B1205211) dispersant (Darvan C-N) and 0.3 wt. % for citric acid. srce.hrsrce.hr The use of this compound has enabled the preparation of stable alumina suspensions with powder concentrations exceeding 60 vol%. colab.ws The colloidal approach facilitated by dispersants like this compound also allows for a more homogeneous distribution of sintering aids, such as nickel, in tungsten carbide-based ceramics, improving their densification and mechanical properties. csic.es

| Dispersant | Optimal Concentration for 70 wt. % Alumina Suspension | Resulting Viscosity |

|---|---|---|

| This compound | 0.1 wt. % | Minimal (e.g., 7 mPa·s) |

| Darvan C-N (Ammonium Polymethacrylate) | 0.75 wt. % | Minimal (e.g., 7 mPa·s) |

| Citric Acid | 0.3 wt. % | Minimal (e.g., 7 mPa·s) |

The dispersing action of this compound monohydrate is a direct result of its adsorption onto the surface of the ceramic particles. researchgate.netcolab.wsscientific.net The amount of this compound adsorbed increases with its concentration in the solution. researchgate.netresearchgate.net The pH of the solution significantly influences this adsorption process. researchgate.netcolab.wsscientific.net

For alumina, the maximum adsorption of this compound has been observed at a pH of approximately 7. researchgate.netcolab.wsscientific.netresearchgate.net This corresponds to the pH where the this compound molecule is largely undissociated. researchgate.netcolab.wsscientific.net The adsorption of this compound onto the alumina surface is considered to be specific and imparts stability to the suspension, particularly at a pH of 6 or higher. colab.ws The adsorption process can be described by various isotherm models, such as the Langmuir isotherm, which allows for the calculation of the maximum amount of this compound that can be adsorbed and other constants related to the process. researchgate.netresearchgate.net The adsorption of molecules onto surfaces is a fundamental phenomenon studied in various contexts, including the interaction of friction modifiers with iron oxide surfaces and the removal of contaminants by iron oxyhydroxides. acs.orgresearchgate.net

| Material | Adsorbate | Key Findings on Adsorption |

|---|---|---|

| Alumina (Al₂O₃) | This compound Monohydrate | Adsorption increases with this compound concentration. Maximum adsorption occurs around pH 7. researchgate.netcolab.wsscientific.netresearchgate.net |

| Iron Oxyhydroxides | Antimony | Adsorption occurs through the formation of inner-sphere surface complexes. researchgate.net |

| Hematite (Iron Oxide) | Organic Friction Modifiers | Adsorbed boundary films form stable double-layer structures during sliding. acs.org |

Adsorption Behavior of this compound Monohydrate onto Material Surfaces (e.g., Alumina)

Effects of Concentration and pH on Adsorption Equilibrium

The efficiency of this compound in adsorbing substances is significantly influenced by both its concentration and the pH of the solution. researchgate.netscientific.net Research indicates that as the concentration of this compound increases, the amount of adsorbed substance also increases until a plateau is reached. researchgate.net

The pH of the solution plays a crucial role in the adsorption process. For instance, in the adsorption of this compound onto alumina, the maximum adsorption was observed at a pH of approximately 7. researchgate.netscientific.netresearchgate.netresearchgate.net This is attributed to the state of the this compound molecule, which is uncharged and undissociated at this pH. researchgate.netscientific.netresearchgate.netresearchgate.net The pH affects the surface charge of the adsorbent and the chemical form of the metal ions, influencing the competition between hydrogen ions and metal ions for adsorption sites. mdpi.compjoes.com Generally, the adsorption of metal ions decreases with decreasing pH due to increased competition from H+ ions. pjoes.comnih.govresearchgate.net

Interactive Table: Effect of pH on this compound Adsorption

| Adsorbent | Optimal pH for Adsorption | Observations |

|---|---|---|

| Alumina | ~7 | Maximum adsorption occurs when the this compound molecule is uncharged. researchgate.netscientific.netresearchgate.netresearchgate.net |

| Vermiculite | Varies | Metal uptake is hindered by strong complexing agents, with exceptions for cysteine and this compound. nih.gov |

Modeling Adsorption Isotherms (e.g., Langmuir, Freundlich)

To describe the adsorption process of this compound and other substances, various isotherm models are employed, with the Langmuir and Freundlich models being the most common. scielo.org.zabbrc.in These models provide insights into the adsorption mechanism and the properties of the adsorbent's surface. biointerfaceresearch.com

The Langmuir isotherm assumes monolayer adsorption onto a homogeneous surface with a finite number of identical sites. wikipedia.org It is often used to determine the maximum adsorption capacity. bbrc.iniosrjournals.org The favorability of the Langmuir model is determined by the separation factor, RL, where 0 < RL < 1 indicates favorable adsorption. scielo.org.za Studies on this compound adsorption onto alumina have shown a good fit with the Langmuir model. researchgate.netresearchgate.net

The Freundlich isotherm is an empirical model that describes multilayer adsorption on a heterogeneous surface. wikipedia.orgnih.gov It is particularly useful for representing adsorption data over a wide range of concentrations. acs.org The Freundlich constant 'n' indicates the favorability of the adsorption process; a value of n < 1 suggests chemisorption. scielo.org.za

Other models like the Temkin and Dubinin-Radushkevich isotherms are also used to analyze adsorption data, providing information on the heat of adsorption and the mean free energy of the process. iosrjournals.orgacs.org

Interactive Table: Adsorption Isotherm Model Parameters for this compound

| Isotherm Model | Key Parameters | Interpretation |

|---|---|---|

| Langmuir | qm (maximum adsorption capacity), KL (Langmuir constant) | Describes monolayer adsorption on a homogeneous surface. wikipedia.org |

Kinetic Studies of Adsorption Processes

Kinetic studies are essential for understanding the rate of adsorption. The pseudo-first-order (PFO) and pseudo-second-order (PSO) models are frequently used to analyze time-dependent adsorption data. ikm.org.my

The pseudo-first-order model suggests that the rate of adsorption is limited by physisorption. researchgate.net The pseudo-second-order model implies that chemisorption is the rate-limiting step. researchgate.netmdpi.com The suitability of these models is often determined by comparing the calculated and experimental adsorption capacities and the correlation coefficients (R²). jeeng.netbirzeit.edu In many studies involving various adsorbents, the PSO model has been found to provide a better fit to the experimental data, indicating that the adsorption process is likely dominated by chemisorption. ikm.org.myresearchgate.netmdpi.comjeeng.net

The adsorption rate constant (k₁ for PFO or k₂ for PSO) is a crucial parameter calculated from these models, which helps in understanding how quickly the adsorption equilibrium is reached. jeeng.net

Integration in Sol-Gel Synthesis of Hybrid Materials

This compound monohydrate can be incorporated into hybrid materials through the sol-gel process. researchgate.net This method is a versatile technique for synthesizing organic-inorganic hybrid materials under mild conditions, often at room temperature using water or alcohol as solvents. mdpi.comnih.gov

The sol-gel process involves the transition of a colloidal solution (sol) into a gel-like network. mdpi.comnih.gov By introducing organic moieties like this compound into an inorganic matrix, hybrid structures with tailored properties can be created. mdpi.comnih.gov These hybrid materials can contain other elements like titanium and zirconium, which can enhance their mechanical resistance. mdpi.com The integration of this compound can be used, for example, in the formation of polymer/SnO₂/SiO₂ hybrid materials. researchgate.net This approach allows for the creation of materials with specific functionalities for applications in various fields, including the development of films with high dielectric properties. researchgate.net

Biological and Biomedical Research (Chelation-Focused)

This compound monohydrate's ability to bind to metal ions, a process known as chelation, is a key focus in biological and biomedical research.

Investigation of Metal Ion Chelation in Biological Systems

This compound's structure, with its hydroxyl and sulfonic acid groups, makes it an effective chelating agent for various metal ions. ontosight.ai In biological systems, metal ions are crucial for many processes, but their excess can be toxic. nih.govresearchgate.netmdpi.com this compound's ability to form stable complexes with metal ions is explored for its potential in mitigating metal toxicity. nih.govpageplace.de

Research has shown this compound's effectiveness in chelating metal ions like iron and aluminum. acs.orgresearchgate.net The chelation process involves the formation of coordination bonds between the metal ion and the electron-donating atoms (oxygen, in the case of this compound) of the chelating agent. nih.govnih.gov This binding can prevent the metal ions from participating in harmful reactions within the body. nih.govresearchgate.net The stability of these metal-chelate complexes is a critical factor in their biological efficacy. nih.govpensoft.net

Exploration of this compound Monohydrate's Antioxidant Capacity via Metal Interaction

The antioxidant activity of this compound is closely linked to its metal-chelating properties. ontosight.ai Transition metals like iron can catalyze the formation of highly reactive oxygen species (ROS) through reactions like the Fenton reaction, leading to oxidative stress. nih.govresearchgate.net Oxidative stress is implicated in a variety of diseases. nih.govresearchgate.netscispace.com

By chelating these metal ions, this compound can prevent them from participating in the generation of free radicals, thereby acting as an indirect antioxidant. nih.govresearchgate.net This mechanism is considered a secondary antioxidant effect. mdpi.com The interaction of this compound with metal ions can alter their redox potential and stabilize the oxidized form of the metal, further contributing to its antioxidant capacity. mdpi.com This dual functionality of metal chelation and antioxidant activity makes this compound a compound of interest for its potential therapeutic applications in conditions associated with metal-induced oxidative stress. nih.govacs.orgresearchgate.net

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound monohydrate |

| Aluminum |

| Alumina |

| Cysteine |

| Cu2+ |

| Pb2+ |

| Iron |

| SnO₂ |

| SiO₂ |

| Titanium |